molecular formula C₂₃H₂₂O₃ B1144988 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene CAS No. 1094898-04-0

2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene

Cat. No.: B1144988
CAS No.: 1094898-04-0
M. Wt: 346.42
InChI Key:
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Description

2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an organic compound with the molecular formula C23H22O3 It is characterized by the presence of a naphthalene core substituted with methoxy and methoxyethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with 2,6-bis(2-methoxyethenyl)benzene under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the methoxyethenyl groups can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene core, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated methoxyethenyl derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methoxyethenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxybenzene
  • 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxyanthracene

Uniqueness

2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves the coupling of 2-bromo-7-methoxynaphthalene with 2,6-bis(2-methoxyethenyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "2-bromo-7-methoxynaphthalene", "2,6-bis(2-methoxyethenyl)phenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Dissolve 2-bromo-7-methoxynaphthalene and 2,6-bis(2-methoxyethenyl)phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).", "Add a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to the reaction mixture to deprotonate the boronic acid and promote the cross-coupling reaction.", "Add a palladium catalyst such as palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2) to the reaction mixture to facilitate the cross-coupling reaction.", "Heat the reaction mixture under reflux for several hours to allow the cross-coupling reaction to occur.", "After completion of the reaction, cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product using column chromatography or recrystallization to obtain the desired compound, 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene." ] }

CAS No.

1094898-04-0

Molecular Formula

C₂₃H₂₂O₃

Molecular Weight

346.42

Origin of Product

United States

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